m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

Catalog No.
S704502
CAS No.
16969-06-5
M.F
C8H8Cl4N2
M. Wt
274 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro...

CAS Number

16969-06-5

Product Name

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

IUPAC Name

[3-(aminomethyl)-2,4,5,6-tetrachlorophenyl]methanamine

Molecular Formula

C8H8Cl4N2

Molecular Weight

274 g/mol

InChI

InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h1-2,13-14H2

InChI Key

DVUBTXDOKVCRID-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N

Photo-responsive Metal–Organic Gels

Field: Material Science

Summary: This compound can be used in the creation of photo-responsive metal–organic gels (MOGs). These MOGs show an exceptional ability to undergo [2 + 2] polymerisation upon UV irradiation .

Methods: The process involves the use of rigid dienes and metal halides to create MOGs that can undergo [2 + 2] polymerisation upon UV irradiation .

Results: The result is a gel-to-gel transformation, which is very rare as the post-modification of gelators usually weakens the gel and transforms it to a sol .

Dye Precursor

Field: Cosmetics Industry

Summary: Compounds like 4-Chloro-1,3-diaminobenzene, which is structurally similar to the compound , have been used as dye precursors in the manufacture of hair dyes .

Methods: These compounds are used in the formulation of hair dyes, although the specific methods of application or experimental procedures are proprietary to each manufacturer .

Results:

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is an organic compound characterized by its molecular formula C₈H₈Cl₄N₂ and a molecular weight of approximately 273.97 g/mol. This compound is a derivative of m-xylene, where four hydrogen atoms on the aromatic ring are substituted with chlorine atoms at the 2, 4, 5, and 6 positions. The presence of the amino groups (-NH₂) at the alpha positions enhances its reactivity and potential applications in various chemical processes .

The chemical behavior of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is influenced by the presence of both chlorinated and amino functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
  • Reduction Reactions: The chlorinated positions can undergo reduction to yield less chlorinated derivatives.
  • Condensation Reactions: The amino groups can react with aldehydes or ketones to form imines or amines.

These reactions make the compound versatile for further chemical modifications and syntheses .

The synthesis of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- typically involves:

  • Chlorination of m-Xylene: This is achieved using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction selectively introduces chlorine atoms at the desired positions on the aromatic ring.
  • Amine Formation: Following chlorination, the compound can be treated with ammonia or amine derivatives to introduce the amino groups at the alpha positions.

This method ensures a high yield of the desired product while maintaining structural integrity .

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of dyes and pigments due to its reactive functional groups.
  • Pharmaceuticals: Potential use in drug formulations owing to its biological activity.
  • Agricultural Chemicals: Possible applications in agrochemicals for pest control.

These applications highlight its importance in both industrial and research settings .

Interaction studies involving m-Xylene-alpha,alpha'-diamine focus on its reactivity with other chemical species. Notably:

  • Reactivity with Electrophiles: The amino groups can interact with various electrophiles leading to new compounds.
  • Complex Formation: It may form complexes with metal ions which could enhance its properties for specific applications.

Further studies are needed to explore these interactions comprehensively .

Several related compounds share structural similarities with m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamineC₈H₈Cl₄N₂Different chlorination pattern; similar reactivity
2-Chloro-m-xylene-alpha,alpha'-diamineC₈H₈Cl₂N₂Fewer chlorine substitutions; different properties
m-Xylene-diamineC₈H₈N₂No chlorine substitutions; basic amine properties

m-Xylene-alpha,alpha'-diamine's unique chlorination pattern distinguishes it from these similar compounds. Its specific functional groups contribute to its unique reactivity and potential applications .

Traditional Chlorination Strategies

Ferric Chloride-Catalyzed Electrophilic Aromatic Substitution

The chlorination of m-xylene (1,3-dimethylbenzene) typically employs FeCl₃ to generate chloronium ions (Cl⁺) from Cl₂, enabling electrophilic attack on the aromatic ring. The methyl groups act as meta-directors, favoring chlorination at the 2,4,5,6 positions. Key conditions include:

ParameterValue/RangeRole
Temperature40–80°CBalances reaction rate/selectivity
CatalystFeCl₃ (1–5 mol%)Activates Cl₂ via Lewis acid
Chlorine stoichiometry4 equivalentsMinimizes over-chlorination

Challenges arise from competing ortho chlorination and polychlorination byproducts, necessitating precise control of Cl₂ flow and reaction time.

Selectivity Challenges and Over-Chlorination Control

Over-chlorination is mitigated by:

  • Stepwise addition: Incremental Cl₂ introduction to favor mono- over di-chlorination intermediates.
  • Catalyst modulation: Substituting FeCl₃ with Sb₂S₃ enhances 4-chloro selectivity (88–90% yield).
  • Temperature gradients: Lower temperatures (40–60°C) reduce radical side reactions.

Alternative Synthetic Approaches

Protective Group Strategies (Boc Protection/Deprotection)

To prevent amine oxidation during chlorination, Boc (tert-butoxycarbonyl) protection is employed:

  • Protection: m-Xylylenediamine reacts with Boc₂O in THF/TEA, forming Boc-protected intermediates.
  • Chlorination: Electrophilic substitution proceeds on the protected ring.
  • Deprotection: TFA or HCl in dioxane removes Boc groups, yielding the target diamine.
StepReagents/ConditionsYield
ProtectionBoc₂O, TEA, THF, 25°C, 12h85–90%
Deprotection4M HCl/dioxane, 50°C, 2h95%

This method avoids competing reactions at amine sites, improving regioselectivity.

Catalytic Hydrogenation of Nitrile Precursors

An alternative route involves converting methyl groups to nitriles, followed by hydrogenation:

  • Ammoxidation: m-Xylene reacts with NH₃/O₂ at 300–400°C over V₂O₅, yielding dinitriles.
  • Hydrogenation: Co/Al₂O₃ catalysts reduce nitriles to amines under H₂ (2–15 MPa, 70°C).

Critical factors:

  • Catalyst phase: Hexagonal close-packed (hcp) Co NPs favor primary amine formation (97% selectivity).
  • NH₃ addition: Suppresses secondary imine formation via Schiff base intermediates.

Mechanistic Insights

Role of Lewis Acids in Directing Substitution

FeCl₃ polarizes Cl₂, generating Cl⁺ electrophiles. The methyl groups’ meta-directing effect ensures chlorination at positions 2,4,5,6, while FeCl₃ stabilizes transition states via π-complexation. Competing pathways (e.g., radical chlorination) are suppressed by avoiding UV light and radical initiators.

Kinetic vs. Thermodynamic Control in Chlorination

  • Kinetic control: Low temperatures (40°C) favor faster-forming 2-chloro intermediates.
  • Thermodynamic control: Higher temperatures (80°C) shift equilibrium toward 4-chloro products (ΔG ≈ -8 kJ/mol).
ConditionProduct Ratio (2-Cl : 4-Cl)Control Type
40°C, 6h12 : 88Kinetic
80°C, 24h10 : 90Thermodynamic

Sb₂S₃ catalysts enhance thermodynamic selectivity by stabilizing carbocation intermediates.

XLogP3

2.1

Other CAS

16969-06-5

Wikipedia

M-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

Dates

Modify: 2023-08-15

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